molecular formula C19H21NO3 B041963 Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate CAS No. 166896-66-8

Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate

Cat. No. B041963
M. Wt: 311.4 g/mol
InChI Key: UCVHDXRNRVURFC-KHYOSLBOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a synthetic derivative of the naturally occurring alkaloid, mitragynine, which is found in the leaves of the Mitragyna speciosa tree. The purpose of

Mechanism Of Action

The mechanism of action of Methyl (Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate is not fully understood. However, it is believed to act on the opioid receptors in the brain, which are responsible for pain relief and the regulation of mood. It is also thought to have an effect on the immune system, which may contribute to its anti-inflammatory properties.

Biochemical And Physiological Effects

Methyl (Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate has been shown to have a range of biochemical and physiological effects. It has been found to have analgesic and anti-inflammatory properties, as well as the ability to inhibit the growth of cancer cells. It has also been shown to have an effect on the central nervous system, including its potential as a treatment for opioid addiction and withdrawal.

Advantages And Limitations For Lab Experiments

Methyl (Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate has several advantages for lab experiments. It is a synthetic compound, which means that it can be easily produced in large quantities. It has also been found to have a high level of purity, which makes it suitable for use in a range of experiments. However, there are also limitations to its use in lab experiments. One of the main limitations is that it is a relatively new compound, which means that there is still much to be learned about its properties and potential applications.

Future Directions

There are several future directions for the research on Methyl (Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate. One area of research is the investigation of its potential as a treatment for opioid addiction and withdrawal. Another area of research is the study of its anti-cancer properties, including its potential as a treatment for various types of cancer. There is also potential for the development of new synthetic derivatives of Methyl (Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate, which may have improved properties and applications.

Synthesis Methods

Methyl (Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate can be synthesized through a multi-step process involving the reaction of mitragynine with various reagents. The synthesis method involves the use of chemical reagents such as acetic anhydride, sodium acetate, and methanol. The reaction is carried out under reflux conditions and the resulting product is purified through a series of chromatographic techniques.

Scientific Research Applications

Methyl (Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate has been found to have potential applications in scientific research. It has been investigated for its potential as an analgesic, anti-inflammatory, and anti-cancer agent. It has also been studied for its effects on the central nervous system, including its potential as a treatment for opioid addiction and withdrawal.

properties

CAS RN

166896-66-8

Product Name

Methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

methyl (1S,3aR,11aS)-11a-methyl-7-oxo-2,3,3a,6,10,11-hexahydro-1H-indeno[5,4-f]quinoline-1-carboxylate

InChI

InChI=1S/C19H21NO3/c1-19-10-9-11-12(14(19)5-6-15(19)18(22)23-2)3-7-16-13(11)4-8-17(21)20-16/h3-4,7-8,14-15H,5-6,9-10H2,1-2H3,(H,20,21)/t14-,15+,19-/m0/s1

InChI Key

UCVHDXRNRVURFC-KHYOSLBOSA-N

Isomeric SMILES

C[C@]12CCC3=C([C@@H]1CC[C@@H]2C(=O)OC)C=CC4=C3C=CC(=O)N4

SMILES

CC12CCC3=C(C1CCC2C(=O)OC)C=CC4=C3C=CC(=O)N4

Canonical SMILES

CC12CCC3=C(C1CCC2C(=O)OC)C=CC4=C3C=CC(=O)N4

synonyms

[6aS-(6aα,7α,9aβ)]-2,5,6,6a,7,8,9,9a-Octahydro-6a-methyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxylic Acid Methyl Ester;  (17β)-3-Oxo-4-azaestra-1,5,7,9-tetraene-17-carboxylic Acid Methyl Ester; 

Origin of Product

United States

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